molecular formula C21H23N3O2S2 B2648745 (1-(Thiophen-2-yl)cyclopentyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1797536-81-2

(1-(Thiophen-2-yl)cyclopentyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2648745
CAS RN: 1797536-81-2
M. Wt: 413.55
InChI Key: QWHKXQNDNBEFBJ-UHFFFAOYSA-N
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Description

The compound “(1-(Thiophen-2-yl)cyclopentyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a thiophene ring, a cyclopentyl ring, an oxadiazole ring, and a piperidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel thiophene containing 1,3-diarylpyrazole derivatives were synthesized and their structures were determined by IR, 1H-NMR, and HRMS analysis . Another study reported the synthesis of 1-(3-mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4- triazol-3-yl)thio)ethan-1-one achieved in aceton by condensation reaction of equivalent amounts of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4 .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, 1H-NMR, and HRMS . The presence of different functional groups in the molecule can be confirmed by these techniques.


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the reactions of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be evaluated in silico. It was found that all compounds should present good passive oral absorption. All synthesized compounds demonstrated good drug-likeness values .

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

A key application area is the compound's role in enzyme inhibition, which is critical for developing treatments for diseases related to enzyme dysfunction. For instance, derivatives of thiophene-based compounds have been designed and evaluated for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds have shown significant inhibitory activity, suggesting potential for the treatment of diseases such as Alzheimer's, where AChE and BChE play crucial roles (Cetin, Türkan, Bursal, & Murahari, 2021).

Structural Exploration and Molecular Docking

The compound and its derivatives have also been explored for their structural characteristics, which is fundamental in drug design. Through molecular docking studies, researchers have gained insights into how these molecules interact with enzyme active sites. This approach aids in understanding the compound's mechanism of action and optimizing its pharmacological properties. For example, structural characterization and Hirshfeld surface analysis have been conducted on novel bioactive heterocycles, providing a foundation for antiproliferative activity studies (Prasad et al., 2018).

Anticancer Activity

Another significant application is in the field of anticancer research. Compounds containing thiophene units have been synthesized and their structures confirmed through various spectroscopic techniques. The anticancer activity of these compounds has been investigated against multiple human cancer cell lines, demonstrating promising results. This research suggests that these compounds might be valuable in developing new anticancer therapies (Inceler, Yılmaz, & Baytas, 2013).

Antiviral Agents

Thiophene and its derivatives have also been studied for their potential as antiviral agents. The synthesis and evaluation of 1,3,4-oxadiazoles bearing thiophene and other heterocyclic groups have shown activity against various viruses, highlighting the compound's utility in developing new antiviral drugs (Albratty, El-Sharkawy, & Alhazmi, 2019).

Future Directions

The data suggested that these compounds might be promising for further development . Further studies could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its potential therapeutic effects.

properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c25-20(21(8-1-2-9-21)17-6-4-11-28-17)24-10-3-5-15(13-24)18-22-23-19(26-18)16-7-12-27-14-16/h4,6-7,11-12,14-15H,1-3,5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHKXQNDNBEFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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